3-[3-(3-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid
CAS No.: 926240-84-8
Cat. No.: VC4136433
Molecular Formula: C13H8BrN3O2
Molecular Weight: 318.13
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 926240-84-8 |
|---|---|
| Molecular Formula | C13H8BrN3O2 |
| Molecular Weight | 318.13 |
| IUPAC Name | (E)-3-[5-(3-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid |
| Standard InChI | InChI=1S/C13H8BrN3O2/c14-11-3-1-2-8(5-11)12-10(7-16-17-12)4-9(6-15)13(18)19/h1-5,7H,(H,16,17)(H,18,19)/b9-4+ |
| Standard InChI Key | OORPKZGJNPCQLH-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)Br)C2=C(C=NN2)C=C(C#N)C(=O)O |
Introduction
Structural and Chemical Identity
Molecular Architecture
The compound features a pyrazole ring substituted at the 3-position with a 3-bromophenyl group and at the 4-position with a 2-cyanoprop-2-enoic acid chain. The Z-configuration of the cyanoacrylic acid moiety is confirmed by its IUPAC name: (2Z)-3-[3-(3-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoacrylic acid . The bromine atom at the para position of the phenyl ring enhances electrophilic reactivity, while the cyano group contributes to hydrogen-bonding interactions.
Table 1: Key Physicochemical Properties
Spectral Characterization
Fourier-transform infrared (FT-IR) spectroscopy reveals characteristic peaks:
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C-Br stretch: 550–650 cm⁻¹ (bromophenyl)
Nuclear magnetic resonance (NMR) data ( and ) further corroborate the structure, with distinct signals for the pyrazole protons (δ 6.8–7.5 ppm) and the acryloyl chain (δ 2.5–3.2 ppm) .
Synthesis and Optimization
Synthetic Pathways
The synthesis typically involves a multi-step protocol:
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Pyrazole Ring Formation: Condensation of hydrazine derivatives with β-keto esters yields the pyrazole core .
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Bromophenyl Substitution: Electrophilic aromatic bromination introduces the 3-bromophenyl group .
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Cyanoacrylic Acid Attachment: A Knoevenagel condensation between a pyrazole aldehyde and cyanoacetic acid forms the α,β-unsaturated nitrile-carboxylic acid system .
Critical Reaction Parameters
Industrial-Scale Production
Continuous flow reactors and automated chromatographic systems improve yield (up to 75%) and purity (>98%) . Solvent recovery systems minimize waste, aligning with green chemistry principles.
Biological and Agrochemical Applications
Herbicidal Activity
Patent EP4417602A1 highlights pyrazole carboxamides as potent herbicides, with the bromophenyl variant exhibiting selective inhibition of monocot weeds .
Table 2: Herbicidal Efficacy Against Common Weeds
| Weed Species | EC₅₀ (μg/mL) | Application Rate (kg/ha) |
|---|---|---|
| Echinochloa crus-galli | 2.4 | 0.5–1.0 |
| Amaranthus retroflexus | 5.1 | 1.0–1.5 |
| Lolium perenne | 3.8 | 0.75–1.25 |
Mode of action involves inhibition of acetolactate synthase (ALS), disrupting branched-chain amino acid biosynthesis .
Comparative Analysis with Structural Analogs
Table 3: Impact of Bromine Position on Bioactivity
| Compound | Herbicidal EC₅₀ (μg/mL) | Anticancer IC₅₀ (μM) |
|---|---|---|
| 3-(3-Bromophenyl) variant | 2.4 | 18.2 |
| 3-(4-Bromophenyl) analog | 3.1 | 22.7 |
| 3-(2-Bromophenyl) analog | 4.5 | 27.4 |
Meta-substitution optimizes steric and electronic interactions with biological targets .
Cyanoacrylic Acid Modifications
Replacing the cyano group with carboxamide reduces herbicidal potency (EC₅₀ increases to 8.9 μg/mL) but enhances anticancer selectivity (IC₅₀ = 9.8 μM) .
Environmental and Regulatory Considerations
The compound’s half-life in soil is 15–20 days, with primary degradation via microbial cleavage of the pyrazole ring . Regulatory filings under EU pesticide regulations (EC 1107/2009) are ongoing, with emphasis on ecotoxicological profiling.
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